5-Chloro-2-methoxythiazole
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Overview
Description
5-Chloro-2-methoxy-1,3-thiazole is a heterocyclic compound that contains both sulfur and nitrogen atoms within its five-membered ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-chloro-2-methoxy-1,3-thiazole typically involves the reaction of 2-chloropropenyl isothiocyanate with a solvent such as chloroform. The reaction is initiated by the addition of thionyl chloride, maintaining the internal temperature at 30°C. After the addition is complete, the reaction mixture is allowed to react at room temperature for 2.5 hours. The solvent and excess thionyl chloride are then removed by distillation, and the residue is dissolved in dichloromethane. The solution is washed with sodium bicarbonate solution and water, dried, and the solvent is removed under reduced pressure to yield the product .
Industrial Production Methods: Industrial production of 5-chloro-2-methoxy-1,3-thiazole follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 5-Chloro-2-methoxy-1,3-thiazole undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, leading to the formation of diverse derivatives.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, thiols, and alkoxides. Reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed:
Substitution Products: Various substituted thiazoles depending on the nucleophile used.
Oxidation Products: Oxidized derivatives with altered functional groups.
Reduction Products: Reduced forms of the thiazole ring with different degrees of saturation.
Scientific Research Applications
5-Chloro-2-methoxy-1,3-thiazole has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and is used in the development of new materials with unique properties.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: It is explored as a precursor for the synthesis of pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 5-chloro-2-methoxy-1,3-thiazole involves its interaction with specific molecular targets within biological systems. The compound can bind to enzymes or receptors, altering their activity and leading to various physiological effects. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, thereby exerting antimicrobial or anticancer effects .
Comparison with Similar Compounds
2-Chloro-5-chloromethylthiazole: Used as an intermediate in the synthesis of insecticides and pharmaceuticals.
2-Amino-5-chlorothiazole: Known for its antimicrobial properties and used in the synthesis of biologically active derivatives.
Uniqueness: 5-Chloro-2-methoxy-1,3-thiazole stands out due to its specific substitution pattern, which imparts unique chemical reactivity and biological activity. Its methoxy group enhances its solubility and potential interactions with biological targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C4H4ClNOS |
---|---|
Molecular Weight |
149.60 g/mol |
IUPAC Name |
5-chloro-2-methoxy-1,3-thiazole |
InChI |
InChI=1S/C4H4ClNOS/c1-7-4-6-2-3(5)8-4/h2H,1H3 |
InChI Key |
ZJHGDMSAZHDDPI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC=C(S1)Cl |
Origin of Product |
United States |
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